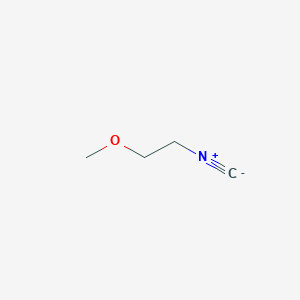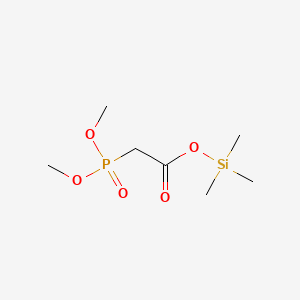
2-(2,4-Difluorophenoxy)-5-nitropyridine
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-5-nitropyridine, also known as 2,4-DFPNP, is an organic compound belonging to the nitropyridine family of molecules. It has a wide range of applications in the field of science, including synthesis, research, and industrial applications. It is a colorless, crystalline solid, with a molecular weight of 175.14 g/mol and a melting point of 110-111°C. The structure of 2,4-DFPNP is composed of a pyridine ring, two fluorine atoms, and a nitro group. It has a high solubility in water and is stable under normal conditions.
Aplicaciones Científicas De Investigación
Fluorescent Detection in Food Safety
2-(2,4-Difluorophenoxy)-5-nitropyridine: can be utilized in the development of fluorescent assays for detecting herbicides in food samples. For example, a fluorescent assay based on covalent organic frameworks (COFs) and MnO2 nanosheets has been developed for the detection of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound . This method could potentially be adapted for 2-(2,4-Difluorophenoxy)-5-nitropyridine, offering a sensitive and cost-effective way to ensure food safety.
Anti-Inflammatory Pharmaceutical Research
Derivatives of 2-(2,4-Dichlorophenoxy)acetic acid, which is structurally related to 2-(2,4-Difluorophenoxy)-5-nitropyridine, have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which is a target for anti-inflammatory drugs . Research into the nitropyridine derivative could lead to the development of new anti-inflammatory medications.
Molecular Docking Studies
Molecular docking studies of related compounds have indicated effective interaction with the active site of COX-2. This suggests that 2-(2,4-Difluorophenoxy)-5-nitropyridine could be used in computational studies to design new inhibitors for enzymes like COX-2, which are relevant in treating conditions like inflammation and cancer .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUVVNYXQZPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384139 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-5-nitropyridine | |
CAS RN |
219865-96-0 | |
| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)



![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)
![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)
![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)
